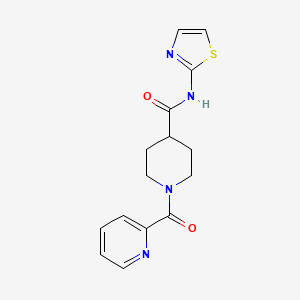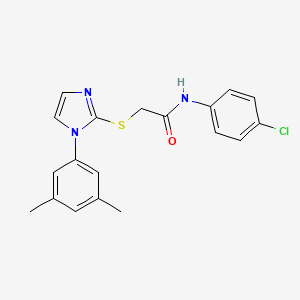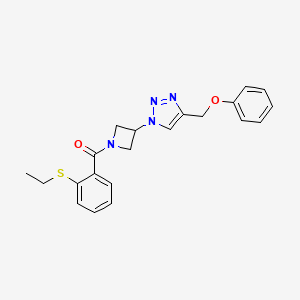
4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C4H5N3O2S . It is related to the class of compounds known as triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .
Synthesis Analysis
The synthesis of related compounds, such as Methyl-1H-1,2,4-triazole-3-carboxylate, involves esterification with methanol from 5-amino-1,2,4-triazole-3-carboxylic acid . Other synthesis methods involve reactions with ethyl bromoacetate or other specific conditions .Molecular Structure Analysis
The molecular structure of “4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid” can be represented by the SMILES stringCn1cnnc1S . The InChI code is 1S/C4H5N3O2S/c1-7-2-4-5-3(7)10/h2H,1H3,(H,5,10)(H,8,9) .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Xanthine Oxidase Inhibition : 4-Methyl-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their potential as xanthine oxidase inhibitors. These compounds show promise in managing conditions related to uric acid metabolism, such as gout and hyperuricemia .
- Febuxostat Analogues : Researchers have synthesized 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat (a xanthine oxidase inhibitor). Some derivatives exhibited potent XO inhibitory activity .
Organic Synthesis and Sulfur-Containing Compounds
- Synthesis of 4,5-Substituted 4H-1,2,4-triazole-3-thiols : Reaction of hydrazides of 4-alkoxybenzoic acids with benzyl isothiocyanate followed by cyclization with thiosemicarbazide yields 4,5-substituted 4H-1,2,4-triazole-3-thiols .
- Sulfanylation Reactions : 4-Methyl-4H-1,2,4-triazole-3-thiol has been employed in metal- and solvent-free conditions for the synthesis of valuable sulfanylated pyrazoles .
Biological Studies and Histone Modifications
- Histone Cluster 1, H2A, Pseudogene 4 (HIST1H2APS4) : This compound is associated with histone modifications and epigenetic regulation. It plays a role in chromatin structure and gene expression .
- Antimicrobial Activity : Some 4,5-disubstituted 1,2,4-triazole-3-thiones, including derivatives of 4-Methyl-4H-1,2,4-triazole-3-thiol, exhibit promising antibacterial activity against Staphylococcus epidermidis and Acinetobacter baumannii .
Orientations Futures
The future directions for “4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the versatile biological activities of triazole compounds , there may be potential for the development of new classes of antibacterial agents or other therapeutics.
Propriétés
IUPAC Name |
4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-2(3(8)9)5-6-4(7)10/h1H3,(H,6,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNFNMAKJUDARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)


![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)



![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)


![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)